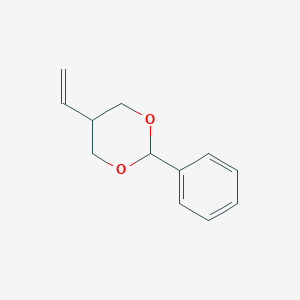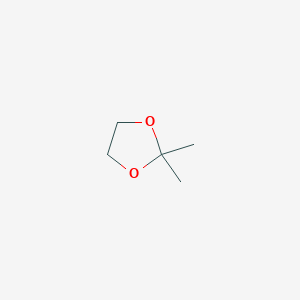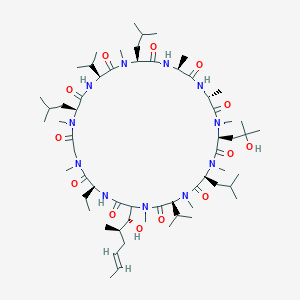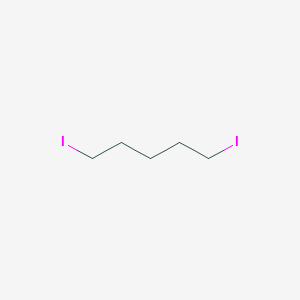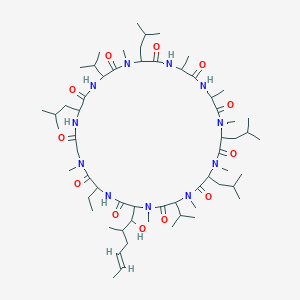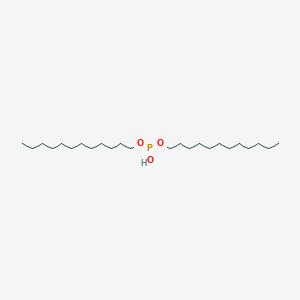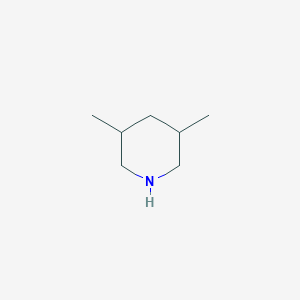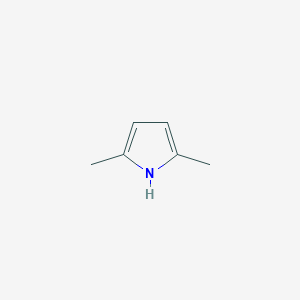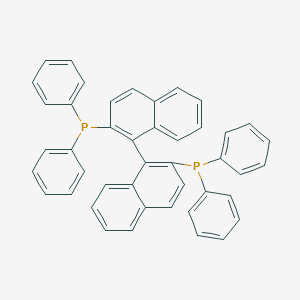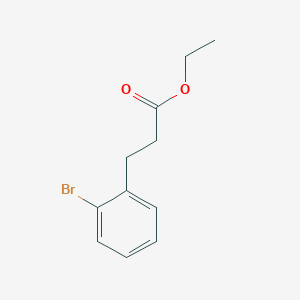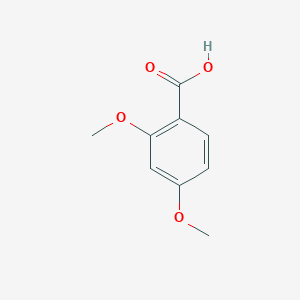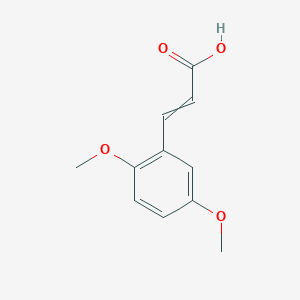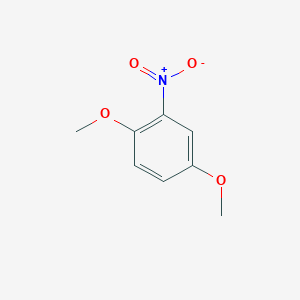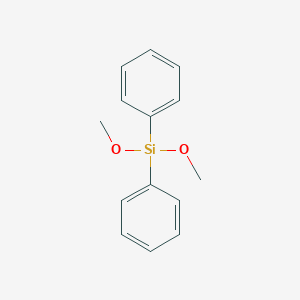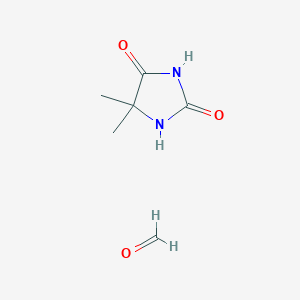
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione, commonly known as Poly(DMDMH), is a water-soluble polymer that is widely used in various industries, including cosmetics, personal care products, and water treatment. Poly(DMDMH) is a formaldehyde-releasing agent that works as a preservative and antimicrobial agent.
Mécanisme D'action
Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. Formaldehyde works by cross-linking the bacterial proteins, which prevents their growth and replication. Poly(DMDMH) also has excellent preservative properties, which help to prevent the growth of fungi and other microorganisms.
Effets Biochimiques Et Physiologiques
Poly(DMDMH) has been shown to be safe for use in various applications. It is non-toxic and does not cause any significant adverse effects on the skin or the environment. However, formaldehyde, which is released by Poly(DMDMH), can cause skin irritation and allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Poly(DMDMH) is a valuable tool for researchers studying microbial growth and contamination. It is a cost-effective and efficient way to prevent bacterial and fungal growth in lab experiments. However, the use of Poly(DMDMH) can also introduce formaldehyde into the experimental environment, which can affect the results of some experiments.
Orientations Futures
The use of Poly(DMDMH) is expected to increase in the future, as more industries recognize its antimicrobial and preservative properties. Future research should focus on developing new synthesis methods to improve the efficiency and cost-effectiveness of Poly(DMDMH) production. Additionally, research should focus on the potential medical applications of Poly(DMDMH), including wound healing and drug delivery. Finally, more research is needed to better understand the environmental impact of Poly(DMDMH) and to develop more sustainable alternatives.
Conclusion:
Poly(DMDMH) is a valuable tool for preventing microbial growth and contamination in various industries. Its synthesis method is relatively simple and cost-effective, making it a popular choice for many applications. Poly(DMDMH) works by releasing formaldehyde, which is a highly effective antimicrobial agent. However, formaldehyde can also cause skin irritation and allergic reactions in some individuals. Future research should focus on developing new synthesis methods, exploring potential medical applications, and developing more sustainable alternatives.
Méthodes De Synthèse
Poly(DMDMH) is synthesized by reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. The reaction results in the formation of a water-soluble polymer that has excellent antimicrobial and preservative properties. The synthesis method is relatively simple and cost-effective, making Poly(DMDMH) a popular choice in various industries.
Applications De Recherche Scientifique
Poly(DMDMH) has been extensively studied for its antimicrobial and preservative properties. It is commonly used in cosmetics, personal care products, and water treatment to prevent microbial growth and contamination. Poly(DMDMH) has also been studied for its potential use in medical applications, including wound healing and drug delivery.
Propriétés
Numéro CAS |
26811-08-5 |
|---|---|
Nom du produit |
Formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
Clé InChI |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
SMILES canonique |
CC1(C(=O)NC(=O)N1)C.C=O |
Autres numéros CAS |
26811-08-5 |
Synonymes |
dimethylhydantoin-formaldehyde resin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



